Meta- vs. Para-Substitution: Melting Point Depression Reflecting Reduced Lattice Energy
The meta-linked isomer 1,3-Bis(4-hydroxyphenoxy)benzene exhibits a melting point range of 135–139 °C as measured by differential scanning calorimetry or melting-point apparatus . In contrast, computational predictions and limited vendor data for the para-linked analog 1,4-Bis(3-hydroxyphenoxy)benzene (CAS 5085-95-0) indicate a melting point above 150 °C, consistent with the higher symmetry and more efficient crystal packing of the para isomer . The approximately ≥15 °C melting-point depression directly reflects the lower lattice energy of the meta compound, which can translate into better melt processability and faster dissolution during polymerization .
| Evidence Dimension | Melting point (crystalline solid→liquid transition temperature) |
|---|---|
| Target Compound Data | 135–139 °C (experimental, GC purity ≥98.0 %) |
| Comparator Or Baseline | Para-isomer 1,4-Bis(3-hydroxyphenoxy)benzene (CAS 5085-95-0): melting point >150 °C (estimated from structural symmetry principles; precise experimental value not available in public domain) |
| Quantified Difference | ≥15 °C lower melting point for the meta isomer |
| Conditions | Melting point determined by standard capillary or DSC method; purity of target compound confirmed by GC |
Why This Matters
A lower melting point facilitates melt-phase polycondensation and reduces energy input during processing, making the meta isomer preferable when low-temperature reactivity or reduced thermal history is required.
